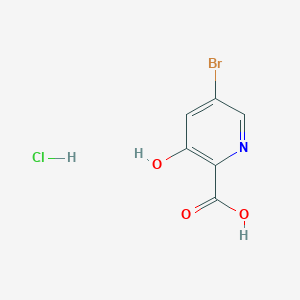

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride

Description

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative with a molecular formula of C₆H₅BrClNO₃ and a purity of 95% . The compound features a pyridine ring substituted with a bromine atom at position 5, a hydroxyl group at position 3, and a carboxylic acid group at position 2, which is neutralized as a hydrochloride salt. These functional groups confer unique physicochemical properties, such as increased polarity and solubility in aqueous media compared to non-hydroxylated or non-carboxylated analogs. The compound’s structural complexity makes it a candidate for pharmaceutical and biochemical applications, particularly in drug development and enzyme inhibition studies.

Properties

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3.ClH/c7-3-1-4(9)5(6(10)11)8-2-3;/h1-2,9H,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRNSBPARYAUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095411-00-8 | |

| Record name | 5-bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride typically involves the bromination of 3-hydroxypyridine-2-carboxylic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can convert it to an alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of pyridine alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Research

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride serves as a reference standard in drug development and testing. Its unique structural features allow it to interact with biological targets, which is crucial for discovering new therapeutic agents. The compound has shown potential in:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Enzyme Inhibition : Preliminary research suggests it may inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunctions, such as diabetes and certain cancers.

Biochemical Studies

In biochemical research, this compound is utilized for:

- Interaction Studies : The compound's binding affinity to various biological targets is under investigation. Understanding these interactions can lead to insights into its pharmacological effects and mechanisms of action.

- Structural Modifications : The compound can be synthesized through various methods, allowing researchers to modify its structure for specific applications in medicinal chemistry and organic synthesis.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Inhibition Research : Another research effort explored its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The findings indicated that modifications of the compound could enhance its inhibitory efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

- Amino vs. Hydroxyl: Replacing -OH with -NH₂ (as in 3-amino-5-bromopyridine-2-carboxylic acid HCl) introduces basicity, altering reactivity in nucleophilic reactions or salt formation .

Physicochemical Properties :

- Solubility : The target compound’s hydrophilic groups improve aqueous solubility, whereas 2-bromo-3-methylpyridine is more suited for lipid-rich environments .

- Stability : Hydrochloride salts (e.g., target compound, 4-bromopyridine HCl ) generally exhibit enhanced stability under acidic conditions compared to free bases, as seen in studies on Nicardipine Hydrochloride .

Biological Activity

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride (C₆H₅BrClNO₃) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a bromine atom, a hydroxyl group, and a carboxylic acid functional group. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications. The molecular weight of this compound is approximately 224.47 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Preliminary studies indicate its potential as an inhibitor against certain bacterial strains, particularly those that are multidrug-resistant.

Case Studies on Antimicrobial Activity

- Inhibition of Gram-positive Bacteria : A study evaluated the effectiveness of this compound against various Gram-positive pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution technique, revealing that the compound exhibited significant antibacterial activity (MIC values ranging from 64 to 128 µg/mL) against resistant strains .

- Broad-spectrum Activity : Another investigation highlighted the compound's ability to inhibit both Gram-positive and Gram-negative bacteria. It was tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results that warrant further investigation into its mechanism of action .

Anticancer Activity

The anticancer potential of this compound has also been explored. Its structural characteristics suggest interactions with biological targets involved in cancer progression.

Research Findings on Anticancer Activity

- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability. At a concentration of 100 µM, the compound reduced A549 cell viability by approximately 67.4%, indicating strong cytotoxic effects compared to control treatments like cisplatin .

- Mechanistic Insights : The mechanism behind the anticancer activity appears to involve the induction of apoptosis in cancer cells. Further studies are necessary to elucidate the specific pathways affected by the compound, but initial findings suggest it may inhibit key enzymes involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-3-methylpyridine-2-carboxylic acid | C₇H₆BrNO₂ | Contains a methyl group instead of hydroxyl |

| 5-Bromo-3-hydroxypicolinic acid | C₆H₄BrNO₃ | Lacks carboxylic acid group |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | C₆H₄BrFNO₂ | Contains fluorine instead of hydroxyl |

The presence of both bromine and hydroxyl groups in this compound distinguishes it from these compounds, potentially influencing its reactivity and biological activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.